N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
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Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H19FN2O2 and its molecular weight is 374.415. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Imaging in Solid Tumors
A series of fluorine-containing benzamide analogs, including compounds related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, characterized by their affinity for sigma-2 receptors and selectivity over sigma-1 receptors, demonstrate high tumor uptake and favorable tumor/normal tissue ratios in biodistribution studies. This research highlights the potential of such compounds for non-invasive imaging of tumor proliferative status, aiding in cancer diagnosis and treatment monitoring (Tu et al., 2007).
Metabolic Pathway Elucidation
Investigations into the human metabolism of compounds structurally related to this compound have provided insights into their metabolic pathways, identifying major metabolites in urine and plasma. This research is crucial for understanding the pharmacokinetics and toxicological profiles of these compounds, potentially leading to the development of safer and more effective therapeutic agents (Umehara et al., 2009).
Synthetic Methodology and Chemical Biology
Studies on the reaction mechanisms and synthetic routes involving compounds similar to this compound have expanded the toolkit of synthetic chemists, enabling the creation of novel molecules with potential applications in medicinal chemistry and drug discovery. For instance, research on the thermal fragmentation and rearrangement of related compounds contributes to our understanding of chemical reactivity and stability, offering new pathways for synthesizing complex molecular architectures (Gaber et al., 2008).
Anticancer Drug Development
Derivatives of 1,2,3,4-tetrahydroisoquinoline, a core structure in this compound, have been explored as anticancer agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, underscoring the potential of tetrahydroisoquinoline derivatives in developing new anticancer therapies. Such research supports the ongoing search for novel therapeutic options for cancer patients, aiming to improve outcomes and reduce adverse effects (Redda et al., 2010).
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-8-4-7-18(13-20)22(27)25-21-10-9-16-11-12-26(15-19(16)14-21)23(28)17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXLRUUOHOGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.